![molecular formula C18H22N2O4S2 B2511135 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide CAS No. 941983-90-0](/img/structure/B2511135.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects, including enzyme inhibition and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzene ring to achieve desired biological activities. For example, the synthesis of kynurenine 3-hydroxylase inhibitors involves the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of novel carboxamides based on the pyrazolobenzothiazine ring system has been reported, which includes the formation of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety . These synthetic approaches highlight the versatility of the benzenesulfonamide scaffold in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the structures of certain N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were confirmed by X-ray crystallography . The molecular docking studies of similar compounds have provided insights into their potential as inhibitors of HIV-1 reverse transcriptase .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including chlorosulfonation, which is a key step in the synthesis of many sulfonamide derivatives. For example, chlorosulfonation of N-phenylmorpholine and benzothiazole has been used to produce sulfonyl chlorides, which can then be converted into sulfonamides . Additionally, ortho lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds has been employed to synthesize a range of products, including carbinols, imines, and amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by the substituents on the benzene ring. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to enhance the selectivity of COX-2 inhibitors, preserving COX-2 potency while increasing COX-1/COX-2 selectivity . The presence of different substituents can also affect the solubility, stability, and overall bioactivity of these compounds.
Aplicaciones Científicas De Investigación
Cancer Research and HIF-1 Pathway Inhibition
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide and its analogs have been studied for their potential in cancer therapy. One study discovered its role as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor, showing promise in antagonizing tumor growth in animal models of cancer. However, its poor water solubility necessitates formulation delivery, indicating the need for further chemical modifications to optimize its function and pharmacology (Mun et al., 2012).
Enzyme Inhibition Studies
Research on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share structural similarities, highlights their potential as antioxidants. These compounds, with modifications and derivatizations, could be further explored for biomedical applications, including their roles as enzyme inhibitors (Ahmad et al., 2012).
Antimicrobial and Antifungal Activities
Sulfonamide-derived compounds, including those structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide, have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These studies have shown moderate to significant activity against various bacterial strains and fungal strains, indicating their potential as therapeutic agents in treating infections and possibly cancer (Chohan & Shad, 2011).
Applications in Neurosurgery
Research into endothelin receptor antagonists, which may share functional characteristics with N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide, has been applied in the context of neurosurgery. Specifically, oral administration of these antagonists has been investigated for the prevention of subarachnoid hemorrhage-induced cerebral vasospasm, showcasing potential applications in neurological disorders and treatments (Zuccarello et al., 1996).
Safety And Hazards
The safety and hazards associated with “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide” are not explicitly mentioned in the search results. It’s important to note that this compound is not intended for human or veterinary use and should be handled with appropriate safety precautions1.
Direcciones Futuras
The future directions for “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide” are not explicitly mentioned in the search results. However, similar compounds are often explored for their potential in various applications, including medicinal chemistry and materials science2.
Propiedades
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-14-5-10-18(13-15(14)2)26(23,24)19-16-6-8-17(9-7-16)20-11-3-4-12-25(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDCDOFZPIGZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

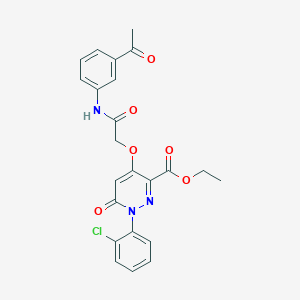
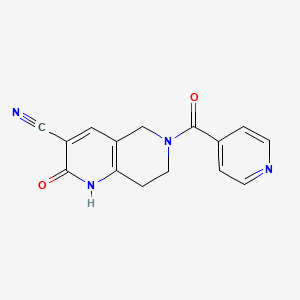
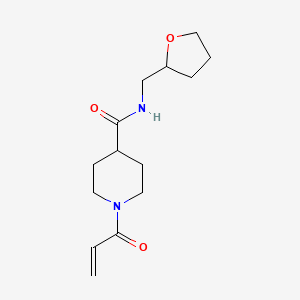
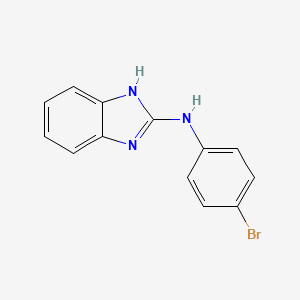
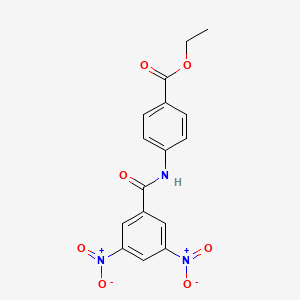
![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)
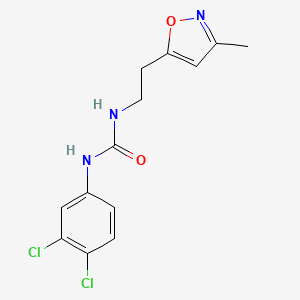
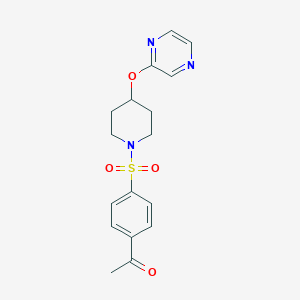
![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)
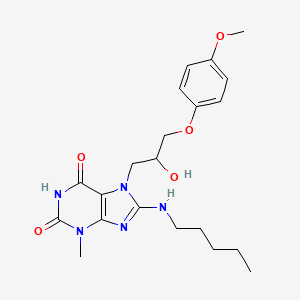
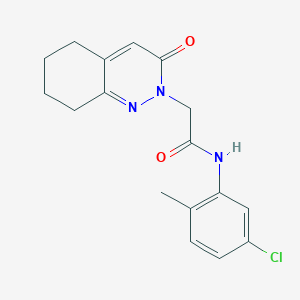
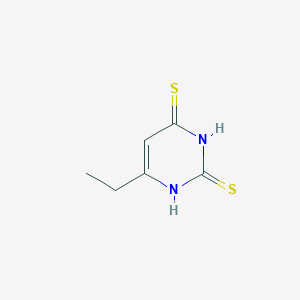
![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)